molecular formula C11H16N2 B101318 1-Benzylpyrrolidin-3-amine CAS No. 18471-40-4

1-Benzylpyrrolidin-3-amine

Cat. No.: B101318
CAS No.: 18471-40-4
M. Wt: 176.26 g/mol
InChI Key: HBVNLKQGRZPGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylpyrrolidin-3-amine (CAS: 18471-40-4; molecular formula: C₁₁H₁₆N₂) is a chiral pyrrolidine derivative featuring a benzyl substituent at the 1-position and an amine group at the 3-position of the five-membered ring . It serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors (e.g., JAK1-selective inhibitors) and urea derivatives . The compound is commercially available in enantiopure (R)- and (S)-forms, often as hydrochloride salts to enhance stability and solubility .

Preparation Methods

Hydrolysis of 3-Cyanopyrrolidine Derivatives

Cyanide-to-Carboxylic Acid Conversion

A widely adopted route involves hydrolysis of 3-amino-1-benzylpyrrolidine-3-carbonitrile. In a two-step process, 1-benzylpyrrolidin-3-one reacts with potassium cyanide and ammonium carbonate in ethanol under reflux (3 hours), yielding the cyanide intermediate (80.4% yield). Subsequent hydrolysis with barium hydroxide in water (36 hours, reflux under nitrogen) produces 3-amino-1-benzylpyrrolidine-3-carboxylic acid (83.8% yield) .

Key Reaction Parameters

StepReagentsConditionsYield
1KCN, (NH₄)₂CO₃50% ethanol, reflux, 3h80.4%
2Ba(OH)₂H₂O, N₂, reflux, 36h83.8%

This method’s scalability is limited by prolonged hydrolysis times and barium hydroxide’s environmental impact.

Resolution of Racemic Mixtures

Tartaric Acid-Mediated Enantiomer Separation

Racemic 1-benzyl-3-aminopyrrolidine is resolved using D- or L-tartaric acid hydrates. Dissolving the racemate and resolving agent (molar ratio 1:0.5–1.2) in methanol or ethanol at 50–100°C induces selective crystallization. For example, D-tartrate yields (R)-enantiomer crystals, while the mother liquor provides (S)-enantiomer after neutralization .

Optimized Conditions

  • Solvent: Methanol/ethanol

  • Temperature: 50–100°C

  • Stirring Speed: 350–800 rpm

  • Resolution Efficiency: >99% enantiomeric excess (ee) for (R)-isomer

This method is industrially favored due to tartaric acid’s low cost and recyclability.

Nucleophilic Addition to Pyrroline Diones

Ring-Opening with Ammonia Derivatives

Patent CA1331623C discloses reacting 1-benzyl-Δ³-pyrroline-2,5-dione with ammonia or benzylamine. For instance, benzylamine addition at 0–70°C in tetrahydrofuran (THF) forms 3-benzylamino-1-benzylpyrrolidine-2,5-dione, which is hydrogenolyzed to the free amine .

Critical Variables

  • Nucleophile: NH₃, BnNH₂

  • Temperature: 0–70°C

  • Post-Reaction: Catalytic hydrogenation (H₂/Pd-C) removes protecting groups.

Yields exceed 75%, though stoichiometric ammonia use raises safety concerns.

Stereoselective Synthesis

Chiral Auxiliary-Assisted Routes

(R)-1-Benzylpyrrolidin-3-amine is synthesized via tert-butyl carbamate protection. Treating (R)-3-aminopyrrolidine with benzaldehyde and NaBH(OAc)₃ in dichloroethane forms the benzyl derivative, followed by TFA-mediated deprotection (65.2% overall yield) .

Stereochemical Control

ParameterValue
Chiral Purity>99% ee
Optical Rotation[α]D +2.5° (CHCl₃)

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic amines in organic solvents (e.g., isopropanol) achieves 92% ee for (S)-enantiomer at 30°C .

Industrial-Scale Manufacturing

SYNARTIS PHARMA’s Protocol

SYNARTIS PHARMA reports a high-purity (≥98.5%) process using continuous flow reactors. Key steps include:

  • Reductive Amination: Pyrrolidin-3-one + benzylamine → imine intermediate (H₂, Raney Ni, 80°C).

  • Crystallization: Ethyl acetate/heptane mixture yields 1-benzylpyrrolidin-3-amine (95% yield) .

Quality Metrics

ParameterSpecification
Purity (HPLC)≥98.5%
Residual Solvents<0.1%
Water Content≤0.5%

Comparative Analysis of Methods

Efficiency and Applicability

MethodYieldScalabilityStereoselectivity
Cyanide Hydrolysis83.8%ModerateRacemic
Tartaric Acid Resolution70–85%High>99% ee
Nucleophilic Addition75–90%LowDepends on starting material
Chiral Auxiliary65–70%Medium>99% ee

Emerging Technologies

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation (100°C, 7h) with iridium catalysts, reducing reaction times by 60% while maintaining 89% yield .

Flow Chemistry

GlpBio’s continuous process achieves 92% conversion in 2h using immobilized enzymes, minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Synthetic Routes

1-Benzylpyrrolidin-3-amine can be synthesized through several methods, with one common approach involving the reaction of benzylamine with 3-pyrrolidinone under reductive amination conditions. Typical reducing agents include sodium borohydride or hydrogen gas in the presence of catalysts like palladium on carbon. In industrial settings, continuous flow reactors are often employed to enhance reaction efficiency and control.

Chemical Reactions

The compound is known to undergo various chemical reactions:

  • Oxidation : Converts to N-oxides using agents like hydrogen peroxide.
  • Reduction : Can be reduced to primary amines using lithium aluminum hydride.
  • Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of different substituents.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. It has been explored for its role as a butyrylcholinesterase (BuChE) inhibitor, which is significant in the context of Alzheimer's disease. The compound's ability to enhance cholinergic neurotransmission by inhibiting BuChE has been documented, making it a candidate for further investigation as a therapeutic agent against neurodegenerative disorders .

Biological Studies

Recent studies have highlighted its multifunctional properties, particularly as an anti-aggregating agent for amyloid-beta (Aβ) and tau proteins, which are critical targets in Alzheimer's research. Compounds derived from this compound have shown promising results in inhibiting protein aggregation and displaying antioxidant properties. For instance, specific derivatives demonstrated significant inhibition of Aβ aggregation at concentrations as low as 10 μM .

Agrochemicals and Dyes

In addition to its pharmaceutical applications, this compound is utilized in the production of agrochemicals and dyes, showcasing its versatility across different chemical industries.

Alzheimer’s Disease Research

A notable case involves the development of multifunctional ligands based on this compound aimed at treating Alzheimer's disease. These ligands were designed to inhibit BuChE while also preventing the aggregation of Aβ and tau proteins. In vitro assays indicated that certain derivatives not only inhibited protein aggregation but also exhibited antioxidant activity and metal-chelating properties, suggesting their potential as therapeutic agents .

Synthesis Innovations

Research has also focused on optimizing synthetic routes for this compound derivatives. For example, innovative methods have been developed that streamline the synthesis process while improving yield and purity. These advancements are crucial for facilitating further research and development in medicinal chemistry applications .

Mechanism of Action

The mechanism of action of 1-Benzylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

Modifications to the amine group at the 3-position significantly alter physicochemical and biological properties:

Compound Name Substituents Key Properties/Applications Reference
1-Benzylpyrrolidin-3-amine -NH₂ Intermediate for JAK1 inhibitors ; used in urea synthesis
1-Benzyl-N-ethylpyrrolidin-3-amine -NHCH₂CH₃ Increased lipophilicity; potential CNS activity
1-Benzyl-N,N-dimethylpyrrolidin-3-amine -N(CH₃)₂ Enhanced metabolic stability; reduced polarity
(R)-1-Benzyl-N-isopropylpyrrolidin-3-amine -NHCH(CH₃)₂ Steric hindrance may improve target selectivity

Dimethylation (e.g., -N(CH₃)₂) is a common strategy to improve blood-brain barrier penetration .

Ring Expansion: Pyrrolidine vs. Piperidine

Replacing the pyrrolidine (5-membered) ring with piperidine (6-membered) modifies conformational flexibility and steric bulk:

Compound Name Ring Structure Key Differences Reference
This compound Pyrrolidine Compact structure; high rigidity
3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine Piperidine Increased flexibility; altered pharmacokinetics

Impact : Piperidine derivatives may exhibit prolonged half-lives due to slower metabolic degradation .

Stereochemical Variations

Enantiomeric forms of this compound exhibit distinct biological profiles:

Compound Name Configuration Properties Reference
(R)-1-Benzylpyrrolidin-3-amine R Used in JAK1 inhibitor studies ; higher target affinity
(S)-1-Benzylpyrrolidin-3-amine dihydrochloride S Improved solubility; distinct receptor interactions

Impact : The (R)-enantiomer is often prioritized in drug discovery due to superior target engagement, as seen in JAK1 inhibitor research .

Functionalized Derivatives

Additional functional groups introduce new reactivities or binding motifs:

Compound Name Functional Group Applications Reference
3-(Aminomethyl)-1-benzylpyrrolidin-3-amine -CH₂NH₂ Bifunctional chelator for metal coordination
(R)-1-Benzyl-3-pyrrolidinecarbonitrile -CN Intermediate for C-C bond formation
1-Benzyl-3-isocyanatopyrrolidine -NCO Urea/thiourea precursor

Biological Activity

1-Benzylpyrrolidin-3-amine is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of scientific research, particularly for its biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16N2C_{11}H_{16}N_2 and features a pyrrolidine ring substituted with a benzyl group at the nitrogen atom. This structural configuration is significant as it influences the compound's interactions with biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves its role as an inhibitor or modulator of specific enzymes and receptors. Notably, it has been identified as a butyrylcholinesterase (BuChE) inhibitor, which is crucial for enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are prevalent .

Key Mechanisms:

  • Inhibition of Butyrylcholinesterase : By binding to the active site of BuChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling.
  • Caspase Activation : In studies involving cancer cell lines, this compound derivatives have shown the ability to activate caspases, leading to apoptosis in tumor cells .

Biological Activity and Therapeutic Applications

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Anticonvulsant Activity : Research indicates that compounds structurally related to this compound demonstrate anticonvulsant properties comparable to established medications like phenobarbital .
  • Anti-cancer Properties : Several studies have highlighted its potential in inducing apoptosis in cancer cells. For instance, derivatives of this compound have been shown to selectively target HL-60 cells (a human promyelocytic leukemia cell line), demonstrating significant cytotoxicity while sparing non-cancerous cells .

Study 1: Caspase Activation in Cancer Cells

A study conducted by Naqvi et al. evaluated a library of 1-benzylpyrrolidin-3-ol analogues for their ability to induce apoptosis via caspase activation. The lead compounds exhibited selective cytotoxicity towards HL-60 cells at a concentration of 10 µM, confirming their potential as pro-apoptotic agents .

Study 2: Anticonvulsant Efficacy

In another investigation, researchers assessed the anticonvulsant properties of N-benzyl derivatives similar to this compound. The results indicated that these compounds had effective ED50 values comparable to traditional anticonvulsants, suggesting their viability as therapeutic agents for seizure disorders .

Data Table: Summary of Biological Activities

Activity Description Reference
Butyrylcholinesterase InhibitionEnhances cholinergic neurotransmission; relevant for Alzheimer's disease
Apoptosis InductionInduces apoptosis in HL-60 cancer cells via caspase activation
Anticonvulsant EffectsComparable efficacy to phenobarbital in seizure models
Neurotransmitter ModulationPotential influence on mood and cognition through receptor interactions

Future Directions

The ongoing research into this compound highlights its multifaceted biological activity. Future studies should focus on:

  • In vivo Testing : Evaluating the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : Further elucidating the pathways involved in its action on various receptors and enzymes.
  • Structural Modifications : Exploring analogues that may enhance potency or selectivity for specific targets.

Q & A

Q. What are the standard synthetic routes for 1-Benzylpyrrolidin-3-amine, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis of this compound typically involves reductive amination or alkylation of pyrrolidine precursors. For enantiomerically pure forms (e.g., (R)-isomer), chiral resolution or asymmetric synthesis using catalysts like chiral auxiliaries is critical . Optimization may focus on solvent selection (e.g., THF or methanol), temperature control (0–25°C), and stoichiometric ratios of reagents to improve yield (>80%) and enantiomeric excess (ee >95%). Column chromatography or recrystallization is often required for purification .

Q. What analytical techniques are recommended for characterizing this compound?

Basic Research Focus
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm regiochemistry and stereochemistry (e.g., distinguishing (R)- and (S)-enantiomers) .
  • HPLC/Chiral Chromatography : To determine enantiopurity using chiral stationary phases (e.g., Chiralpak® columns) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion verification (e.g., m/z 176.26 for C11_{11}H16_{16}N2_2) .
  • Polarimetry : For optical rotation measurements of enantiomers .

Q. How does stereochemistry influence the biological activity of this compound derivatives?

Advanced Research Focus
The (R)-enantiomer of this compound demonstrated superior JAK1 inhibitory activity compared to racemic mixtures in preclinical studies, highlighting the role of spatial configuration in target binding . Computational docking studies suggest that the (R)-configuration aligns better with hydrophobic pockets in the enzyme’s active site. Researchers should prioritize enantioselective synthesis and in vitro assays (e.g., IC50_{50} comparisons) to validate stereochemical effects .

Q. What strategies are employed in SAR studies to enhance target selectivity?

Advanced Research Focus
Modifications to the benzyl group (e.g., electron-withdrawing substituents) or pyrrolidine ring (e.g., fluorination) can alter potency and selectivity. For example:

  • Benzyl Substituents : Para-chloro or nitro groups improve JAK1 inhibition by 2–3 fold .
  • Pyrrolidine Ring : Methylation at the 4-position reduces off-target kinase binding .
  • Hybrid Derivatives : Combining pyrrolidine with pyrimidine scaffolds enhances solubility and bioavailability . Validate using competitive binding assays and pharmacokinetic profiling.

Q. What safety protocols are critical when handling this compound given limited toxicological data?

Safety & Compliance

  • PPE : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation or dermal exposure .
  • Ventilation : Conduct reactions in fume hoods to minimize vapor accumulation .
  • Waste Disposal : Avoid drainage systems; collect waste in sealed containers for incineration .
  • Emergency Measures : For spills, use absorbent materials (e.g., vermiculite) and neutralize with dilute acetic acid .

Q. How can researchers address inconsistencies in physicochemical data across literature?

Methodological Rigor

  • Data Triangulation : Cross-validate melting points, solubility, and spectral data using multiple sources (e.g., CAS registry vs. experimental reports) .
  • Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, catalyst batch) to identify variables affecting outcomes .
  • Collaborative Studies : Share raw data via platforms like PubChem to resolve discrepancies in toxicity or stability profiles .

Q. What computational methods support the design of this compound derivatives?

Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to predict binding affinities .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to optimize pharmacokinetics .
  • Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

Q. How to mitigate racemization during storage or synthesis?

Methodological Consideration

  • Storage : Keep enantiopure samples at -20°C in amber vials to prevent light- or heat-induced racemization .
  • Synthesis : Use mild conditions (e.g., low-temperature alkylation) and avoid strong acids/bases that promote epimerization .

Properties

IUPAC Name

1-benzylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVNLKQGRZPGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373442
Record name 1-benzylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18471-40-4
Record name 1-benzylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-aminopyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The 1-benzyl-3-aminopyrrolidine monomethanesulfonate (2 g) was dissolved in water (5 mL). And then 30% sodium hydroxide was added to the solution to isolate 1-benzyl-3-aminopyrrolidine. The solution was extracted with toluene (20 mL) and then concentrated. Thus, oily 1-benzyl-3-aminopyrrolidine (1.10 g) was recovered.
Name
1-benzyl-3-aminopyrrolidine monomethanesulfonate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In the same manner as in Example 12, a cell-dispersion solution was prepared. Into a flask in which substrates, that is, 900 mg of 1-benzyl-3-pyrrolidinone and 928.2 mg of (S)-α-phenethylamine were added in advance, 3 ml of the cell-dispersion solution, 3.7 mg of pyridoxal phosphate, and 3 mL of a 1M potassium phosphate buffer (pH 6.8) were introduced. The whole volume was adjusted to 30 mL by adding deionized water therein. This was reacted at 30° C. for 16 hours with stirring. After the reaction is completed, 1-benzyl-3-aminopyrrolidine thus produced in the reaction mixture was analyzed via HPLC with the conditions described below. This showed that 1-benzyl-3-aminopyrrolidine was produced with a conversion rate of 75.1%, and it had a (S) configuration and optical purity of 79.2% e.e.
Quantity
900 mg
Type
reactant
Reaction Step One
[Compound]
Name
(S)-α-phenethylamine
Quantity
928.2 mg
Type
reactant
Reaction Step One
[Compound]
Name
cell-dispersion solution
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.7 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Benzylpyrrolidin-3-amine
1-Benzylpyrrolidin-3-amine
1-Benzylpyrrolidin-3-amine
1-Benzylpyrrolidin-3-amine
1-Benzylpyrrolidin-3-amine
1-Benzylpyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.